molecular formula C22H20ClN3O3 B2568365 ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1189442-94-1

ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No. B2568365
CAS RN: 1189442-94-1
M. Wt: 409.87
InChI Key: PEWMJOSCRDRBBW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features. It includes an indole ring, which is a common structure in many natural products and pharmaceuticals . The compound also contains a quinoline ring, which is a type of heterocyclic aromatic organic compound. Quinolines are found in many important compounds, including antimalarial drugs like chloroquine.

Scientific Research Applications

Synthesis and Antimicrobial Applications

Quinoline derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, new quinazolines were developed as potential antimicrobial agents, showing activity against various bacterial and fungal species (Desai, Shihora, & Moradia, 2007). Another study focused on the synthesis of quinoline-3-carboxylates, which exhibited moderate antibacterial activity (Krishnakumar et al., 2012).

Antiviral Research

In the realm of antiviral research, substituted 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid ethyl esters and their derivatives were synthesized, exploring their cytotoxicities and antiviral activities against various viruses, although they were found not to be active against the viruses tested, with specific exceptions showing efficacy against influenza (Ivashchenko et al., 2014).

Synthetic Intermediates for Indole Derivatives

Research also includes the synthesis of compounds as synthetic intermediates for indole derivatives, such as the photochemical synthesis of 2,3-homoindoles from ethyl 2-cyano-4-methyl-1,2-di-hydroquinoline-1-carboxylates, highlighting their utility in further chemical transformations (Ikeda et al., 1974).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate' involves the condensation of 7-chloro-3-carboxyquinoline with ethyl 2-(1H-indol-3-yl)ethylamine followed by the addition of ethyl chloroformate to form the final product.", "Starting Materials": [ "7-chloro-3-carboxyquinoline", "ethyl 2-(1H-indol-3-yl)ethylamine", "ethyl chloroformate" ], "Reaction": [ "Step 1: Condensation of 7-chloro-3-carboxyquinoline with ethyl 2-(1H-indol-3-yl)ethylamine in the presence of a coupling agent such as EDC or DCC to form the intermediate ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate.", "Step 2: Addition of ethyl chloroformate to the intermediate in the presence of a base such as triethylamine to form the final product, ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate." ] }

CAS RN

1189442-94-1

Molecular Formula

C22H20ClN3O3

Molecular Weight

409.87

IUPAC Name

ethyl 7-chloro-4-[2-(1H-indol-3-yl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C22H20ClN3O3/c1-2-29-22(28)19-20(16-8-7-14(23)11-18(16)26-21(19)27)24-10-9-13-12-25-17-6-4-3-5-15(13)17/h3-8,11-12,25H,2,9-10H2,1H3,(H2,24,26,27)

InChI Key

PEWMJOSCRDRBBW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCCC3=CNC4=CC=CC=C43

solubility

not available

Origin of Product

United States

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